tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxypropyl side chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxypropyl group.
Scientific Research Applications
tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(3-hydroxypropyl)piperidine-4-carboxylate
- tert-Butyl (S)-2-(3-hydroxypropyl)pyrrolidine-4-carboxylate
- tert-Butyl (S)-2-(3-hydroxypropyl)azetidine-4-carboxylate
Uniqueness
tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-hydroxypropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
KYMQUHWGJBYVCX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCO |
Origin of Product |
United States |
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